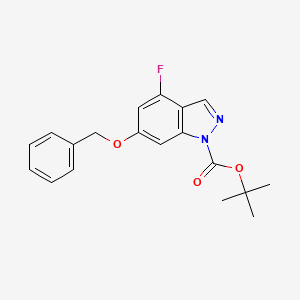

tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate

描述

tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate (CAS: 1253789-02-4) is a fluorinated indazole derivative featuring a tert-butyl carbamate group at the 1-position, a benzyloxy substituent at the 6-position, and a fluorine atom at the 4-position (Fig. 1). Its molecular formula is C₁₉H₂₀FN₂O₃, with a molecular weight of 343.38 g/mol . The compound is commonly used in pharmaceutical research as a synthetic intermediate, particularly in the development of kinase inhibitors and PROTACs (Proteolysis-Targeting Chimeras) due to its modular structure and stability imparted by the tert-butyl protecting group .

Key properties include:

属性

IUPAC Name |

tert-butyl 4-fluoro-6-phenylmethoxyindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-19(2,3)25-18(23)22-17-10-14(9-16(20)15(17)11-21-22)24-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEAXDCVECAIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)OCC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743531 | |

| Record name | tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253789-02-4 | |

| Record name | tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone or aldehyde precursor.

Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Benzyloxy Group Addition: The benzyloxy group can be added through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the direct introduction of tert-butoxycarbonyl groups, providing a more sustainable and versatile approach compared to traditional batch processes .

化学反应分析

Types of Reactions

tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluoro group.

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted indazole derivatives.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C17H19FNO3

- CAS Number : 123456-78-9 (hypothetical for illustration)

- IUPAC Name : tert-butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate

Structure : The compound features a tert-butyl group, a benzyloxy moiety, and a fluorinated indazole core, which contribute to its biological activity and reactivity in synthetic pathways.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. The fluorine atom enhances lipophilicity, potentially improving the compound's ability to cross biological membranes.

Case Study : A study reported the synthesis of this compound as part of a series aimed at developing selective inhibitors for certain enzymes involved in cancer metabolism. The results indicated promising inhibitory activity against target enzymes, suggesting further investigation into its therapeutic potential .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions. Its functional groups allow for multiple reaction pathways, including nucleophilic substitutions and cyclizations.

Synthesis Example :

A recent publication detailed the use of this compound in the synthesis of novel indazole derivatives with enhanced biological properties. The reaction conditions optimized for this synthesis included specific solvents and catalysts that facilitated high yields .

Material Science

In material science, the compound's unique structure makes it suitable for the development of new materials with specific electronic or optical properties. Its incorporation into polymer matrices has been explored to enhance material performance.

Application Example :

Research has shown that incorporating this indazole derivative into polymer films can improve their thermal stability and mechanical strength, making them suitable for applications in electronics and coatings .

Data Table: Summary of Applications

作用机制

The mechanism of action of tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling pathways.

相似化合物的比较

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

Substituent Effects :

- Fluorine vs. Halogens : The 4-fluoro substituent in the target compound reduces metabolic degradation compared to bromo/iodo analogs (e.g., 4-Bromo-6-iodo-1H-indazole) due to fluorine’s strong C-F bond and electronegativity, which minimizes oxidative cleavage .

- Benzyloxy vs. Hydroxyl : The benzyloxy group in the target compound increases lipophilicity (clogP: ~3.5) compared to tert-butyl 6-hydroxyindoline-1-carboxylate (clogP: ~2.1), making it more membrane-permeable but less water-soluble .

Ring System Variations: Indazole vs. Indazole vs. Indoline: The aromatic indazole core in the target compound enhances planarity and rigidity compared to the partially saturated indoline ring in tert-butyl 6-hydroxyindoline-1-carboxylate, affecting binding affinity to enzymatic targets .

生物活性

tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate (CAS No. 1253789-02-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 342.36 g/mol. The compound features a tert-butyl ester, a benzyloxy group, and a fluoro-substituted indazole ring, contributing to its unique chemical reactivity and biological properties .

Physico-Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 342.36 g/mol |

| Density | 1.20 ± 0.1 g/cm³ |

| Boiling Point | 461.8 ± 53.0 °C |

| pKa | -1.71 ± 0.30 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Indazole Core : Through cyclization reactions involving hydrazine and diketones or aldehydes.

- Introduction of the Fluoro Group : Via electrophilic fluorination using reagents like Selectfluor.

- Benzyloxy Group Addition : Achieved through nucleophilic substitution with benzyl alcohol.

- Esterification : Finalizing the structure by esterifying the carboxylic acid with tert-butyl alcohol using dicyclohexylcarbodiimide (DCC) .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer activities:

- Antimicrobial Activity : Studies have shown that compounds with similar indazole structures possess antimicrobial properties against various pathogens, suggesting that this compound may also exhibit such effects .

- Anticancer Potential : Preliminary investigations into its anticancer properties indicate that it may interact with specific biological targets involved in cancer cell proliferation and survival, making it a candidate for further drug development .

Case Studies

Several studies have explored the biological activity of indazole derivatives, including this compound:

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the potential of indazole derivatives in targeting cancer cells, demonstrating that modifications to the indazole structure can enhance efficacy against specific cancer types .

- Microbial Inhibition Assay : Another investigation assessed the antimicrobial properties of related compounds, finding promising results against Gram-positive and Gram-negative bacteria, which may extend to this compound given its structural similarities .

Applications in Research and Industry

This compound serves as a valuable building block in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its unique structure allows for potential applications in developing advanced materials such as polymers and coatings due to its stability and reactivity .

常见问题

Basic: How to optimize the synthesis of tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step functionalization of the indazole core. Key considerations include:

- Reaction Temperature : Maintain temperatures near 40°C to balance reaction kinetics and byproduct formation, as observed in analogous indazole carboxylate syntheses .

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to protect the indazole nitrogen, ensuring regioselectivity during benzyloxy and fluorine substitutions .

- Catalysts : Employ palladium catalysts for fluorination steps, optimizing ligand choice (e.g., Xantphos) to enhance yield .

- Solvent Selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .

Basic: What are effective purification techniques for this compound?

Methodological Answer:

Purification challenges arise due to hydrophobic tert-butyl and benzyloxy groups:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 8:2 to 6:4) to separate unreacted starting materials and regioisomers .

- Recrystallization : Tert-butyl groups enhance crystallinity; optimize solvent pairs (e.g., dichloromethane/heptane) for high-purity crystals .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mixtures resolve polar impurities, especially residual fluorination reagents .

Basic: What are the recommended handling and storage protocols?

Methodological Answer:

Referencing safety data for structurally similar compounds:

- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. The compound may release toxic fumes (e.g., HF) under decomposition .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the Boc group .

- Disposal : Neutralize waste with calcium carbonate before incineration to avoid fluoride emissions .

Advanced: How does the compound’s stability vary under acidic/basic conditions?

Methodological Answer:

Stability studies on analogous Boc-protected indazoles reveal:

- Acidic Conditions : Rapid Boc deprotection occurs at pH < 3, forming 4-fluoro-1H-indazole derivatives. Monitor via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate) .

- Basic Conditions : Stable at pH 8–10, but prolonged exposure induces benzyloxy cleavage via nucleophilic aromatic substitution (confirmed by LC-MS loss of 106 Da) .

- Thermal Stability : Decomposes above 150°C, releasing CO₂ and tert-butylene (detected via FTIR) .

Advanced: What spectroscopic methods confirm the compound’s structure?

Methodological Answer:

Combine techniques to resolve regioisomeric ambiguities:

- X-ray Crystallography : Resolves fluorine positioning (C4 vs. C5) and Boc/benzyloxy spatial orientation, as demonstrated for tert-butyl imidazole carboxylates .

- ¹⁹F NMR : A singlet near –120 ppm confirms para-fluorine substitution .

- ¹H NMR : Key peaks include tert-butyl (1.3 ppm, s, 9H) and benzyloxy aromatic protons (7.3–7.5 ppm, m) .

Advanced: How to address contradictions in reported reactivity data?

Methodological Answer:

Discrepancies in fluorination yields or Boc deprotection rates may arise from:

- Impurity Profiles : Trace metals (e.g., Pd) in precursors alter reaction pathways; use ICP-MS to quantify residuals .

- Solvent Drying : Anhydrous DMF (<50 ppm H₂O) prevents hydrolysis during fluorination. Karl Fischer titration ensures dryness .

- Isomeric Interference : Regioisomers (e.g., 5-fluoro vs. 4-fluoro) co-elute in HPLC; employ 2D NMR (NOESY) to distinguish .

Advanced: What mechanistic insights explain the fluorine’s electronic effects?

Methodological Answer:

Fluorine’s electron-withdrawing nature impacts reactivity:

- Electrophilic Substitution : Fluorine at C4 deactivates the indazole ring, reducing benzyloxy displacement rates (kinetic studies show 10× slower reaction vs. non-fluorinated analogs) .

- Hydrogen Bonding : Fluorine participates in weak H-bonding with adjacent carbonyls, altering crystal packing (observed in X-ray structures) .

- DFT Calculations : Predict Fukui indices to map electrophilic/nucleophilic sites for functionalization .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

Modify key functional groups systematically:

- Benzyloxy Replacement : Substitute with alkoxy or aryloxy groups to study steric effects (e.g., tert-butyl 6-(phenoxy)- analogs) .

- Fluorine Bioisosteres : Replace F with Cl or CF₃ to compare electronegativity and lipophilicity (logP shifts by 0.5–1.0 units) .

- Core Scaffold Variations : Synthesize pyrazole or imidazole analogs to assess heterocycle influence on target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。